molecular formula C13H20OS B8015344 6-(3-Methylphenyl)sulfanylhexan-1-ol

6-(3-Methylphenyl)sulfanylhexan-1-ol

Cat. No.: B8015344
M. Wt: 224.36 g/mol
InChI Key: CMPVLKRJAQPTJM-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)sulfanylhexan-1-ol is an organosulfur compound characterized by a hexan-1-ol backbone with a sulfanyl (-S-) group at the 6th carbon, substituted by a 3-methylphenyl moiety. Its molecular formula is C₁₂H₁₈OS, with a molecular weight of 210.34 g/mol.

Properties

IUPAC Name

6-(3-methylphenyl)sulfanylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-12-7-6-8-13(11-12)15-10-5-3-2-4-9-14/h6-8,11,14H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPVLKRJAQPTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Sulfanylhexan-1-ol

  • Molecular Formula : C₆H₁₄OS
  • Molecular Weight : 134.24 g/mol
  • Key Differences: The sulfanyl group is at the 3rd carbon, leading to distinct reactivity. For instance, 3-sulfanylhexan-1-ol undergoes oxidative dimerization in wine to form 3,3’-disulfanediyldihexan-1-ol, a mechanism critical to its role as a wine odorant . Lacks the aromatic substituent, resulting in higher volatility and different olfactory profiles (e.g., tropical fruit notes in wine).

3-Methyl-3-sulfanylhexan-1-ol

  • Molecular Formula : C₇H₁₆OS
  • Molecular Weight : 148.27 g/mol
  • Key Differences: Features a methyl group adjacent to the sulfanyl group at the 3rd carbon, enhancing steric hindrance compared to the phenyl group in 6-(3-Methylphenyl)sulfanylhexan-1-ol.

6-Methylheptan-1-ol

  • Molecular Formula : C₈H₁₈O
  • Molecular Weight : 130.23 g/mol
  • Key Differences: A branched-chain alcohol without sulfur, leading to lower molecular weight and higher volatility.

Methyl 6-[(1R,2S,3R,5R)-5-chloranyl-2-[(E,3R)-3-cyclohexyl-3-oxidanyl-prop-1-enyl]-3-oxidanyl-cyclopentyl]sulfanylhexanoate

  • Molecular Formula : Complex structure with additional substituents (Cl, cyclohexyl).
  • Key Differences :
    • Contains ester and multiple oxidized/chlorinated groups, altering reactivity (e.g., susceptibility to hydrolysis) and biological activity.
    • Highlights how substituent variation impacts applications, such as in drug design vs. fragrance chemistry.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound C₁₂H₁₈OS 210.34 g/mol Alcohol, Aryl sulfanyl Potential fragrance intermediate, stability under mild oxidation
3-Sulfanylhexan-1-ol C₆H₁₄OS 134.24 g/mol Alcohol, Sulfanyl Wine odorant, dimerizes in oxidative conditions
3-Methyl-3-sulfanylhexan-1-ol C₇H₁₆OS 148.27 g/mol Alcohol, Sulfanyl, Methyl Synthetic reference, steric effects
6-Methylheptan-1-ol C₈H₁₈O 130.23 g/mol Alcohol, Branched chain Industrial solvent, flavoring agent

Research Findings and Implications

  • Oxidative Stability : The bulky 3-methylphenyl group in this compound likely reduces dimerization propensity compared to 3-sulfanylhexan-1-ol, which readily forms disulfides in wine . This stability could be advantageous in applications requiring prolonged shelf-life.
  • Synthetic Routes : Adapting methods from 3-methyl-3-sulfanylhexan-1-ol synthesis (e.g., thiol-ene reactions) may require optimization for the target compound’s longer chain and aromatic group .
  • Odor Profile: While 3-sulfanylhexan-1-ol contributes fruity aromas, the aryl group in the target compound may impart muskier or earthier notes, expanding its utility in fragrance design.

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